Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate
Description
Properties
IUPAC Name |
ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-5-20-16(18)14-9(2)22-13-7-6-11(8-12(13)14)21-10(3)15(17)19-4/h6-8,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXEVFSOBUCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate, with the CAS number 300674-18-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
- Molecular Formula : C16H18O6
- Molecular Weight : 306.314 g/mol
- Purity : Typically around 95%
The compound is characterized by a benzo[b]furan core structure, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Antiviral Properties
One of the significant areas of research concerning this compound is its antiviral activity. According to a patent (WO2004041201A2), benzofuran compounds similar to this compound have been investigated for their efficacy against hepatitis C virus (HCV) infections. The study suggests that these compounds can inhibit viral replication and may serve as potential therapeutic agents for HCV-related diseases .
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related benzofuran derivatives have shown effectiveness in suppressing tumor growth in various cancer types. The ability of benzofuran derivatives to interact with DNA and inhibit cell proliferation has been highlighted in several case studies, suggesting that this compound may share these properties .
Summary of Biological Activities
Case Studies
- HCV Inhibition Study : A study referenced in the patent literature demonstrated that benzofuran derivatives could effectively reduce HCV replication in vitro, indicating a promising direction for further research into this compound as a therapeutic agent against viral infections .
- Cancer Cell Line Research : Investigations into the anticancer properties of similar compounds revealed that they could induce apoptosis in cancer cell lines, suggesting that this compound might exhibit comparable effects through similar mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via multi-step pathways involving cyclization and esterification. For example, intermediates with ethoxycarbonyl groups (e.g., ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate) are cyclized using acidic catalysts like boron trifluoride diethyl etherate . Reaction optimization includes temperature control (e.g., 60–80°C for cyclization) and stoichiometric adjustments of reagents like 2-(4-cyano-3-fluorophenyl)acetic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. Which analytical techniques are most reliable for characterizing the ester and benzo[b]furan moieties in this compound?
- Methodology :
- NMR : Use -NMR to identify ester methyl groups (δ 1.2–1.4 ppm for ethoxy) and benzo[b]furan protons (δ 6.8–7.5 ppm). -NMR confirms carbonyl carbons (δ 165–175 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for similar benzo[b]furan derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ±0.001 Da) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of benzo[b]furan formation during synthesis?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and intermediates in cyclization steps. For example, analyze the activation energy of furan ring closure and the role of catalysts like BF-etherate in stabilizing intermediates. Compare computed IR spectra with experimental data to validate mechanistic pathways .
Q. How should researchers address contradictions in reported yields for similar benzo[b]furan derivatives?
- Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading) and employ Design of Experiments (DoE) to identify critical factors. For instance, conflicting yields in cyclization reactions may arise from trace moisture or competing side reactions (e.g., hydrolysis of ethoxycarbonyl groups). Use in-situ FTIR to monitor reaction progress and optimize conditions .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?
- Methodology :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .
- X-ray diffraction : Resolve crystal structures of derivatives (e.g., brominated analogs) to confirm substituent orientations .
Q. How can QSPR models predict the biological activity of structurally related benzo[b]furan derivatives?
- Methodology : Develop Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and H-bonding capacity. Train models with datasets from analogs (e.g., anticoagulant benzimidazoles) and validate via leave-one-out cross-validation. Use software such as MOE or Schrodinger’s QikProp for descriptor calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
